molecular formula C6H5F2NO2 B2873192 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 2138534-69-5

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one

Cat. No.: B2873192
CAS No.: 2138534-69-5
M. Wt: 161.108
InChI Key: IVLCVYNOIRDESI-UHFFFAOYSA-N
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Description

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a fluorinated isoxazole derivative characterized by a difluoromethyl substituent at the 5-position of the 1,2-oxazole ring and an acetyl group at the 3-position. The difluoromethyl group imparts unique electronic and steric properties, often enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. The compound’s synthesis likely follows protocols similar to those for related isoxazole derivatives, involving cyclization reactions, halogenation, or nucleophilic substitution to introduce the difluoromethyl group .

Properties

IUPAC Name

1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLCVYNOIRDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a chemical compound with the CAS number 2138534-69-5 . It features a difluoromethyl group attached to an oxazole ring. The compound has a molecular weight of 161.11 and the molecular formula C6H5F2NOC_6H_5F_2NO .

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
  • Biology Its unique structure makes it a valuable tool for studying biological processes and interactions.
  • Industry It is used in the production of various industrial chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized under specific conditions to form corresponding oxides.
  • Reduction Reduction reactions can convert it into its reduced forms, often involving hydrogenation.
  • Substitution The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in modulating biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Properties: Difluoromethyl (Target Compound): The -CF₂H group is smaller and less electron-withdrawing than -CF₃ but more lipophilic than non-fluorinated substituents. This balance may improve membrane permeability while retaining metabolic stability . 4-Methoxybenzoyl: The methoxy group (electron-donating) increases solubility in polar solvents, contrasting with the hydrophobic nature of fluorinated analogs .

Synthetic Accessibility :

  • Derivatives with aryl or benzoyl substituents (e.g., Compounds 37 and 40) are synthesized in ~70% yields via cyclization and recrystallization, suggesting robust protocols for bulky substituents .
  • Fluorinated analogs may require specialized reagents (e.g., difluoromethylation agents), though specific details are absent in the evidence.

Biological Relevance :

  • Compounds like 37 and 40 () demonstrate the role of bulky/electron-withdrawing groups in anticancer activity, likely through enzyme inhibition or DNA intercalation.
  • Fluorinated derivatives (e.g., trifluoromethyl in ) are common in drug design due to their resistance to oxidative metabolism.

Limitations in Current Data:

  • No direct biological or crystallographic data are provided for the target compound.
  • Physicochemical properties (e.g., melting points, solubility) are inferred from structural analogs.

Biological Activity

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a synthetic compound characterized by a difluoromethyl group attached to an oxazole ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₆H₅F₂NO₂
Molar Mass 161.11 g/mol
Density 1.289 g/cm³
Boiling Point 234.4 °C (predicted)
pKa -6.98 (predicted)

These properties indicate a relatively stable compound with potential for various chemical reactions, which can be exploited for biological applications.

The biological activity of this compound is believed to be linked to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's reactivity and binding affinity towards biological macromolecules, potentially modulating various biochemical pathways.

Case Study: Anticancer Activity

A relevant study explored the DNA cleavage activity of oxazole derivatives under reducing conditions. The findings suggest that compounds with similar functionalities can inhibit the proliferation of HeLa cells (a cervical cancer cell line) through mechanisms involving DNA damage and apoptosis induction .

Toxicological Profile

The safety profile of this compound indicates potential toxicity:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These warnings highlight the necessity for careful handling in laboratory settings.

Research Applications

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it can be compared with other difluoromethylated compounds:

Compound NameBiological ActivityStructural Features
Difluoromethyl phenyl sulfideModerate antibacterialSulfide linkage
Difluoromethyl-1,3,4-oxadiazole derivativesAnticancer propertiesOxadiazole ring
This compoundPotential anticancerOxazole ring with difluoromethyl group

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